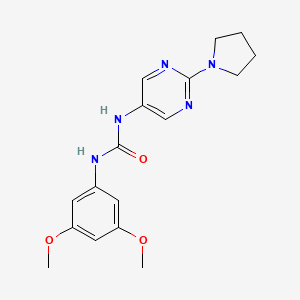

![molecular formula C21H26N6O3 B3000200 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1172745-52-6](/img/structure/B3000200.png)

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

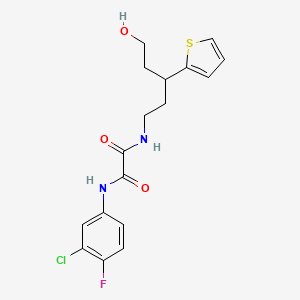

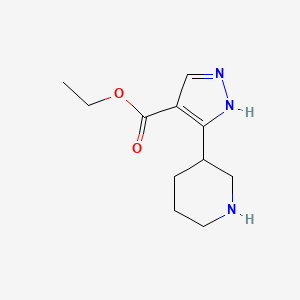

“N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide” is a compound that has been studied for its potential therapeutic applications . It is a morpholine-based thieno pyrimidine derivative .

Synthesis Analysis

The synthesis of similar morpholine-based thieno pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, followed by reflux with HCl and DMF. This is followed by reflux with POCl3, and finally, reflux with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a morpholine ring via an ethyl linker, and a phenoxyacetamide group also attached via an ethyl linker .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, condensation, and reflux .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to "N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide", have been reported as selective ligands of the translocator protein (18 kDa). These compounds have been explored for their potential in vivo imaging capabilities using positron emission tomography (PET) through the development of radiolabeled derivatives (Dollé et al., 2008).

Antibacterial and Anticancer Agents

New heterocyclic compounds containing a sulfonamido moiety, closely related to the target compound, have been synthesized and tested for antibacterial activity. Some of these compounds have shown high activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Insecticidal and Antibacterial Potential

Compounds derived from pyrimidine linked with pyrazole have been evaluated for their insecticidal and antibacterial properties. These studies indicate the potential use of these compounds in agricultural and pharmaceutical applications to combat pests and bacterial infections (Deohate & Palaspagar, 2020).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, which share structural features with the target compound, have been synthesized and studied for their antioxidant activity. The ligands and their complexes exhibited significant antioxidant activities, suggesting their potential therapeutic applications in managing oxidative stress (Chkirate et al., 2019).

Synthesis and Evaluation of Novel Compounds

Research has been conducted on the synthesis of novel compounds, including pyrazolo[1,5-a]pyrimidines, for their potential as translocator protein 18 kDa (TSPO) ligands. These studies explore the synthesis, in vitro biological evaluation, and potential use in PET imaging to study neuroinflammatory processes (Damont et al., 2015).

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrimidine derivatives, it could potentially inhibit key enzymes or bind to specific receptors, thereby modulating their activity .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential impacts on these pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-15-11-26(12-16(2)30-15)20-18-10-25-27(21(18)24-14-23-20)9-8-22-19(28)13-29-17-6-4-3-5-7-17/h3-7,10,14-16H,8-9,11-13H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXLFDHORZCRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

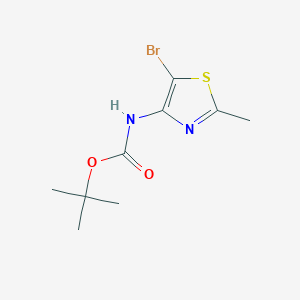

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)

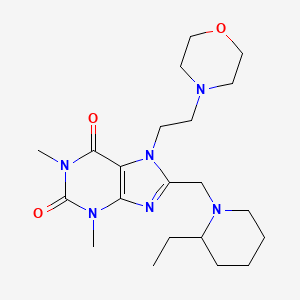

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

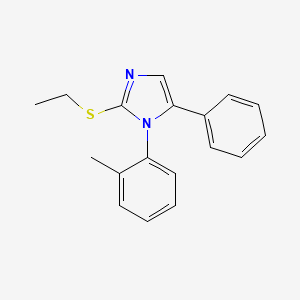

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)